molecular formula C16H22N2O3 B5307448 (3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B5307448
M. Wt: 290.36 g/mol
InChI Key: VLIHFXHSRINVMN-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is an organic compound that features a combination of aromatic and piperazine moieties

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)13-5-6-14(20-2)15(12-13)21-3/h4-6,12H,1,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHFXHSRINVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(prop-2-en-1-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)propionic acid
  • (3,4-Dimethoxyphenyl)ethanone
  • (3,4-Dimethoxyphenyl)acetic acid

Uniqueness

(3,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is unique due to the presence of both the 3,4-dimethoxyphenyl and piperazine moieties, which confer distinct chemical and biological properties

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